molecular formula C8H12N4O3 B14897990 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B14897990
M. Wt: 212.21 g/mol
InChI Key: VUNZBLOCMHYYFO-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions. These interactions can influence the biological activity of the compound by affecting its binding to target proteins and enzymes .

Comparison with Similar Compounds

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C8H12N4O3/c1-4-7(12(14)15)5(2)11(10-4)6(3)8(9)13/h6H,1-3H3,(H2,9,13)

InChI Key

VUNZBLOCMHYYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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